molecular formula C13H12N2O3S2 B2780274 Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 309280-06-6

Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2780274
CAS No.: 309280-06-6
M. Wt: 308.37
InChI Key: DEUNITGWHVVPNT-UHFFFAOYSA-N
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Description

Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyano group can be introduced through cyanoacetylation, while the sulfanylacetate moiety is often added through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydrosulfide (NaSH) or thiourea.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various sulfanyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It is used in the development of new pharmaceuticals, agrochemicals, and materials.

Biology: In biological research, the compound is explored for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its unique structure allows for the creation of drugs with specific biological targets.

Industry: In the industrial sector, this compound is utilized in the production of various chemicals and materials. Its reactivity and stability make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism by which Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate exerts its effects depends on its molecular targets and pathways. The cyano group and sulfanyl moiety can interact with specific enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl cyanoacetate

  • Thiophene-3-carboxylic acid

  • 2-cyanoacetamide

Uniqueness: Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate stands out due to its unique combination of functional groups

This comprehensive overview highlights the significance of this compound in various fields, from chemical synthesis to potential therapeutic applications. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

methyl 2-[(5-cyano-2-oxo-4-thiophen-3-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c1-18-12(17)7-20-13-10(5-14)9(4-11(16)15-13)8-2-3-19-6-8/h2-3,6,9H,4,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUNITGWHVVPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C(CC(=O)N1)C2=CSC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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